Daf-FM

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

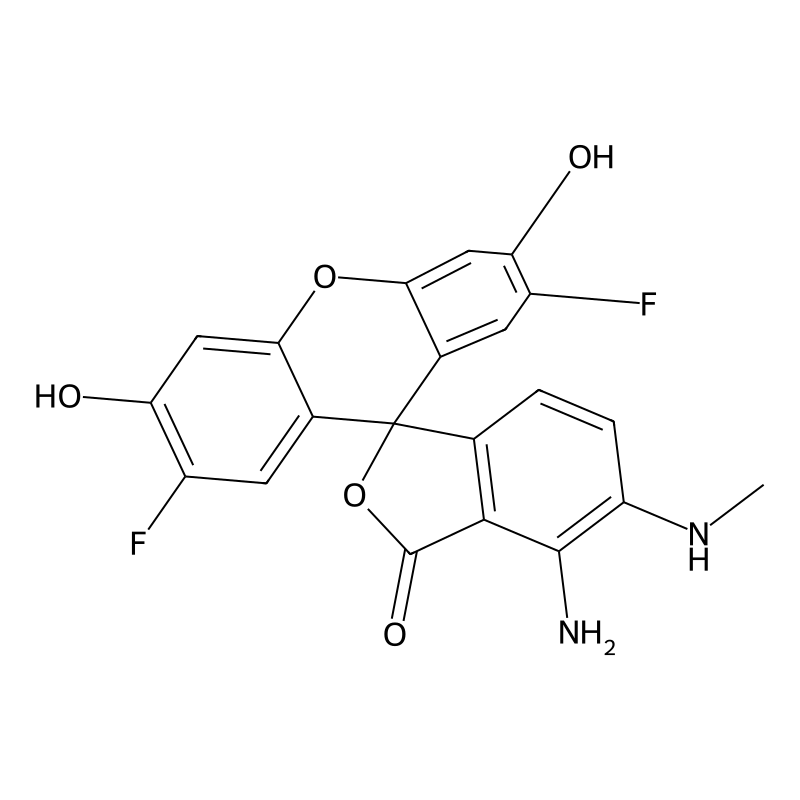

Daf-FM, or 4-amino-5-methylamino-2',7'-difluorofluorescein, is a fluorescent probe specifically designed for the detection and quantification of low concentrations of nitric oxide (NO) within biological systems. This compound is particularly notable for its enhanced sensitivity and photostability compared to earlier versions like Daf-2. The fluorescence of Daf-FM is significantly increased upon reaction with nitric oxide, transforming from a non-fluorescent state to a fluorescent benzotriazole form. The excitation and emission maxima for the fluorescent product are approximately 495 nm and 515 nm, respectively, making it suitable for various fluorescence detection methods such as flow cytometry and microscopy .

- Limited information is available on the specific hazards of DAF-FM. However, as with most research chemicals, it is advisable to handle it with care, following proper laboratory safety protocols.

Measurement of Nitric Oxide Production

DAF-FM is non-fluorescent in its intact form. However, upon entering the cell, intracellular esterases cleave the acetate groups, converting it to DAF-FM. This modified form reacts readily with NO to form a fluorescent triazolate adduct. The intensity of the fluorescence directly correlates with the concentration of NO within the cell, allowing researchers to quantify NO production [].

This property makes DAF-FM a valuable tool for studying various biological processes where NO plays a role, such as:

- Inflammation and immune response: NO is a key signaling molecule in the immune system. DAF-FM can be used to investigate NO production by immune cells like macrophages and neutrophils.

- Endothelial function: NO regulates blood flow and vascular health. DAF-FM can be used to assess NO production in endothelial cells lining the blood vessels.

- Neuronal signaling: NO is involved in learning, memory, and neurotransmission. DAF-FM can be employed to study NO production in neurons.

Limitations of DAF-FM

While a valuable tool, DAF-FM has limitations to consider:

- Specificity: Although considered relatively specific for NO, DAF-FM can react with other reactive oxygen species like peroxynitrite, potentially leading to misinterpretations of NO production.

- Light sensitivity: The autoxidation of DAF-FM can be accelerated by light exposure, leading to background fluorescence and reduced sensitivity.

Daf-FM undergoes a specific chemical reaction when it interacts with nitric oxide. In the presence of NO, Daf-FM forms a fluorescent adduct that exhibits a quantum yield increase from approximately 0.005 to about 0.81. This reaction is critical for its application in measuring nitric oxide levels, as the resulting fluorescence can be quantitatively assessed . The detection limit for nitric oxide using Daf-FM is around 3 nM, which is more sensitive than its predecessor, Daf-2, which has a detection limit of approximately 5 nM .

Daf-FM's primary biological activity revolves around its ability to detect nitric oxide in various cellular contexts. Nitric oxide is an important signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. The ability of Daf-FM to provide real-time measurements of NO production allows researchers to study its role in various biological conditions, such as neurotrophin stimulation in neurons and angiogenesis in vivo . The compound's pH independence above pH 5.5 further enhances its utility in physiological studies, as it minimizes variability due to changes in environmental conditions .

Daf-FM can be synthesized through several chemical pathways that typically involve the modification of fluorescein derivatives. The synthesis generally includes steps such as:

- Formation of Amino Groups: Introducing amino groups into the fluorescein structure.

- Fluorination: Incorporating fluorine atoms at specific positions to enhance fluorescence properties.

- Acetylation: Converting the compound into its diacetate form to improve cell permeability.

The diacetate derivative (Daf-FM diacetate) is particularly important as it allows for passive diffusion across cell membranes before being converted into the active form by intracellular esterases .

Daf-FM has a wide range of applications in biological and medical research:

- Detection of Nitric Oxide: Used extensively in studies examining NO production in various cell types.

- Flow Cytometry: Facilitates quantitative analysis of NO levels in cell populations.

- In Vivo Imaging: Enables visualization of NO dynamics during physiological processes such as angiogenesis.

- Cell Viability Studies: Assists in understanding the effects of NO on cell survival and function .

Studies involving Daf-FM often focus on its interactions with various biological molecules and pathways:

- Nitric Oxide Synthase: Investigating how Daf-FM can monitor NO production from this enzyme.

- Reactive Oxygen Species: Understanding how oxidative stress influences NO levels detected by Daf-FM.

- Cellular Responses: Analyzing how different cell types respond to stimuli that affect NO production.

Such interaction studies are crucial for elucidating the roles of nitric oxide in health and disease .

Daf-FM is part of a broader class of fluorescent probes designed for detecting nitric oxide and other reactive species. Here are some similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Daf-2 | Earlier version used for detecting nitric oxide | Less sensitive than Daf-FM; more pH sensitive |

| Diaminofluorescein | A simpler derivative used for NO detection | Limited photostability compared to Daf-FM |

| HMRhoNox-M | A Fe(II)-selective fluorescent probe | Targets iron levels rather than nitric oxide |

Daf-FM stands out due to its superior sensitivity, photostability, and reduced pH sensitivity compared to these similar compounds, making it a preferred choice for researchers studying nitric oxide dynamics in various biological contexts .

Diaminofluorescein-FM diacetate serves as the cell-permeable precursor form that enables intracellular nitric oxide detection through a carefully orchestrated sequence of membrane permeation and enzymatic activation. The diacetate derivative possesses enhanced lipophilicity compared to the parent compound, facilitating passive diffusion across cellular membranes [1] [2] [3]. This membrane permeability represents a critical design feature that distinguishes diaminofluorescein-FM diacetate from the parent diaminofluorescein-FM compound, which remains cell-impermeable due to its polar characteristics [4] [5].

Upon successful cellular uptake, diaminofluorescein-FM diacetate undergoes rapid hydrolysis mediated by intracellular esterases. These ubiquitous cytoplasmic enzymes cleave the acetate groups through hydrolytic mechanisms, converting the permeable diacetate form into the cell-impermeable diaminofluorescein-FM [1] [2] [6]. This enzymatic conversion occurs within approximately ten minutes under physiological conditions, as demonstrated in preliminary experiments using brain tissue homogenates [1]. The hydrolysis process effectively traps the activated probe within the cellular compartment, preventing its efflux and ensuring localized detection of nitric oxide production.

The esterase-mediated activation mechanism exhibits several important kinetic characteristics. The rate of hydrolysis can become a limiting factor when high concentrations of diaminofluorescein-FM diacetate are employed, as cytosolic esterase activity may reach saturation [6]. This phenomenon explains the longer incubation times required at elevated probe concentrations and emphasizes the importance of optimizing loading conditions for specific experimental applications.

The molecular transformation from the diacetate precursor to the active sensing form involves the conversion of a compound with molecular weight 496.42 to diaminofluorescein-FM with molecular weight 412.35 [7] [8]. This structural change significantly alters the compound's physicochemical properties, transitioning from a lipophilic, membrane-permeable molecule to a hydrophilic, membrane-impermeable sensor that accumulates within the cytoplasmic compartment.

Reaction Kinetics of Diaminofluorescein-FM with Nitric Oxide: Stoichiometry and Fluorescence Activation

The kinetic mechanism underlying diaminofluorescein-FM activation by nitric oxide involves a complex series of reactions that deviate from simple direct interaction between the probe and nitric oxide itself. Comprehensive kinetic analysis reveals that diaminofluorescein-FM responds to nitric oxide-derived oxidation products rather than reacting directly with nitric oxide [9] [10] [11].

The fundamental reaction pathway begins with nitric oxide autoxidation in the presence of molecular oxygen, proceeding through the formation of nitrogen dioxide radicals according to the rate law: 2 NO + O₂ → 2 NO₂- with a rate constant k₁ = 3.15 × 10⁶ M⁻²s⁻¹ [9] [11]. This initial oxidation step represents the rate-limiting process that governs the overall kinetics of diaminofluorescein-FM activation.

Subsequent reaction steps involve the formation of dinitrogen trioxide through the reversible reaction: NO₂- + NO ⇌ N₂O₃, characterized by forward rate constant k₂ = 1.1 × 10⁹ M⁻¹s⁻¹ and reverse rate constant k₋₂ = 8.1 × 10⁴ s⁻¹ [9] [11]. However, kinetic analysis indicates that nitrogen dioxide radical, rather than dinitrogen trioxide, serves as the primary reactive intermediate responsible for diaminofluorescein-FM activation [9] [11] [12].

The stoichiometry of the diaminofluorescein-FM-nitric oxide reaction follows a 2:1 molar ratio, where two molecules of nitric oxide are required to activate one molecule of diaminofluorescein-FM [9] [13] [11]. This stoichiometric relationship reflects the requirement for nitric oxide oxidation to generate the reactive nitrogen dioxide intermediates necessary for probe activation.

The rate equation for diaminofluorescein-FM triazole formation can be expressed as:

$$ \frac{d[DAF-FM-T]}{dt} = \frac{2k1[NO]^2[O2][DAF-FM]}{k[NO] + [DAF-FM]} $$

where k represents the effective half-maximum constant with a value of 4.3 ± 0.6 μM [9] [11]. This equation demonstrates the square dependence on nitric oxide concentration and the saturation kinetics with respect to diaminofluorescein-FM concentration.

The activation mechanism exhibits remarkable sensitivity, with a detection limit of approximately 3 nanomolar for nitric oxide [14] [3] [15] [16]. This sensitivity surpasses that of the earlier diaminofluorescein-2 probe, which demonstrates a detection limit of approximately 5 nanomolar [14] [15] [16]. The enhanced sensitivity stems from improved reaction kinetics and more favorable fluorescence properties of the methylated derivative.

| Parameter | Value | Units |

|---|---|---|

| NO Oxidation Rate Constant (k₁) | 3.15 × 10⁶ | M⁻²s⁻¹ |

| NO₂ Binding Rate Constant (k₂) | 1.1 × 10⁹ | M⁻¹s⁻¹ |

| NO₂ Dissociation Rate Constant (k₋₂) | 8.1 × 10⁴ | s⁻¹ |

| N₂O₃ Hydrolysis Rate Constant (k₃) | 3.81 × 10⁴ | s⁻¹ |

| DAF-FM Rate Constant (k₅) | 8.2 × 10⁷ | M⁻¹s⁻¹ |

| Effective Half-Maximum Constant (k) | 4.3 ± 0.6 | - |

| Stoichiometry (NO:DAF-FM) | 2:1 | - |

The fluorescence quantum yield undergoes dramatic enhancement upon reaction with nitric oxide-derived species. Native diaminofluorescein-FM exhibits minimal fluorescence with a quantum yield of approximately 0.005 [14] [15] [16] [17]. Following activation to form the triazole derivative diaminofluorescein-FM-T, the quantum yield increases approximately 160-fold to reach 0.81 [14] [15] [16] [17]. This remarkable enhancement in fluorescence efficiency underlies the exceptional sensitivity of the probe system.

pH-Dependent Fluorescence Dynamics and Photostability Profiles

The fluorescence characteristics of diaminofluorescein-FM demonstrate distinct pH-dependent behavior that significantly influences its performance as a nitric oxide sensor. The probe exhibits pH-independent fluorescence above pH 5.5, representing a critical advantage over earlier diaminofluorescein derivatives [14] [3] [16] [8]. This pH independence ensures reliable quantitative measurements across physiologically relevant pH ranges without the need for complex correction factors.

Below pH 5.5, diaminofluorescein-FM fluorescence becomes pH-dependent, with signal intensity decreasing under more acidic conditions [14] [4] [8]. However, the compound maintains enhanced fluorescence intensity even at pH 6 compared to its predecessor diaminofluorescein-2, making it particularly suitable for measurements in slightly acidic cellular environments [1] [2] [18].

The triazole product diaminofluorescein-FM-T maintains stable fluorescence characteristics across a broad pH range from 5.5 to 12 [14] [3] [16]. This stability profile ensures consistent signal detection under various experimental conditions and reduces artifacts associated with pH fluctuations during measurement periods.

Photostability represents another crucial advantage of diaminofluorescein-FM over earlier nitric oxide-sensitive fluorescent probes. The nitric oxide adduct of diaminofluorescein-FM demonstrates significantly enhanced resistance to photobleaching compared to diaminofluorescein-2 derivatives [14] [3] [15] [16]. This improved photostability allows for extended imaging sessions and reduces signal loss during fluorescence microscopy applications.

The enhanced photostability stems from structural modifications in the fluorescein core that reduce susceptibility to photodegradation pathways. The incorporation of fluorine atoms in the 2' and 7' positions, combined with the methylamino substitution, contributes to the increased resistance to photobleaching while maintaining optimal excitation and emission characteristics [14] [15] [16].

| pH Range | Fluorescence Intensity | Relative Stability | Photostability vs DAF-2 |

|---|---|---|---|

| < 5.5 | pH-dependent | Lower | Enhanced |

| 5.5 - 6.0 | Transition | Moderate | Enhanced |

| 6.0 - 8.0 | pH-independent | Optimal | Enhanced |

| 8.0 - 12.0 | pH-independent | Stable | Enhanced |

Storage and handling considerations for diaminofluorescein-FM require protection from light to prevent photodegradation of the probe prior to use [7] [8]. The compound should be stored at -20°C in light-protected containers, with stock solutions prepared in dimethyl sulfoxide to ensure stability and solubility [14] [19] [20].

The temporal stability of fluorescence signals following nitric oxide detection provides important information for experimental design. Once formed, the diaminofluorescein-FM-T product maintains stable fluorescence intensity over extended periods, as the reaction with nitric oxide derivatives is irreversible [9] [11]. This characteristic enables cumulative detection of nitric oxide production over time, though it also means that the probe cannot distinguish between current and historical nitric oxide exposure.

Working concentrations of diaminofluorescein-FM typically range from 1-10 μM for cellular applications, with optimal loading achieved through dilution from stock solutions prepared at 7 mM in dimethyl sulfoxide [18] [14]. The probe demonstrates compatibility with standard fluorescence detection instrumentation, with excitation maximum at 495 nm and emission maximum at 515 nm [18] [14] [4] [15] [16].

Quantitative Nitric Oxide Detection in Cellular Models Using Flow Cytometry

Flow cytometry has emerged as a powerful technique for quantitative nitric oxide detection using diaminofluorofluorescein diacetate, offering high-throughput analysis with single-cell resolution [1] [2]. The methodology provides distinct advantages over traditional fluorometric approaches by enabling the analysis of individual cellular populations and their heterogeneous responses to nitric oxide-generating stimuli.

Protocol Optimization and Detection Parameters

The standard flow cytometric protocol for diaminofluorofluorescein diacetate loading involves several critical parameters that directly influence detection sensitivity and reproducibility [3] [4]. Optimal cell loading requires incubation periods ranging from 30 to 60 minutes at 37°C, with working concentrations typically maintained between 1-10 micromolar depending on the cellular model employed [2] [5]. The diacetate form passively diffuses across cellular membranes and undergoes intracellular esterase-mediated hydrolysis to generate the cell-impermeant diaminofluorofluorescein, which subsequently reacts with nitric oxide to produce highly fluorescent triazole derivatives [6] [7].

Quantitative Performance Metrics

Comparative analysis reveals superior detection capabilities of diaminofluorofluorescein relative to earlier generation probes. The detection limit achieves approximately 3 nanomolar sensitivity, representing a significant improvement over diaminofluorescein-2 which exhibits a detection threshold of approximately 5 nanomolar [6] [8]. The fluorescence quantum yield increases dramatically from 0.005 in the unreacted state to 0.81 following nitric oxide interaction, corresponding to a 160-fold enhancement in fluorescence intensity [6] [9].

| Parameter | Diaminofluorofluorescein | Diaminofluorescein-2 |

|---|---|---|

| Detection Limit | 3 nM | 5 nM |

| Fluorescence Enhancement | 160-fold | Variable |

| pH Independence | Above pH 5.5 | pH dependent |

| Photostability | Significantly enhanced | Standard |

Cellular Model Applications

Flow cytometric analysis using diaminofluorofluorescein diacetate has been successfully implemented across diverse cellular systems. Human red blood cell studies demonstrate measurable fluorescence increases of 3.66 ± 0.74% within 60 seconds of shear stress application, with responses reaching 4.91 ± 0.81% at 120 seconds [10]. Adult rat cardiomyocyte investigations reveal correlation between diaminofluorofluorescein fluorescence and nitric oxide synthase activity under hypoxic conditions [11]. Plant cell applications, including Medicago truncatula suspension cultures, demonstrate successful intracellular nitric oxide quantification with population-level resolution [12].

Technical Considerations and Limitations

Flow cytometric detection requires careful attention to experimental controls and potential artifacts. The irreversible nature of the diaminofluorofluorescein-nitric oxide reaction necessitates consideration of cumulative fluorescence rather than instantaneous nitric oxide concentrations [13] [10]. Photobleaching effects must be controlled through appropriate illumination protocols, and buffer composition should avoid bovine serum albumin or phenol red which may interfere with fluorescence measurements [6] [9].

Real-Time Imaging Applications: Intravital Microscopy and Zebrafish Embryo Studies

Real-time imaging applications of diaminofluorofluorescein diacetate have revolutionized the spatial and temporal analysis of nitric oxide production in living systems. These methodologies enable dynamic visualization of nitric oxide generation with exceptional spatial resolution while maintaining physiological relevance through live tissue preparations.

Intravital Microscopy Methodologies

Intravital microscopy applications utilize diaminofluorofluorescein diacetate for real-time visualization of nitric oxide production in intact animal models [14] [15]. The technique employs specialized thoracic window preparations that provide optical access to internal organs while maintaining physiological conditions [14]. Advanced imaging systems capable of video-rate acquisition (50-100 frames per second) enable capture of rapid nitric oxide dynamics associated with physiological processes such as angiogenesis and vascular responses [14] [16].

The methodology requires careful consideration of tissue motion compensation, achieved through negative pressure stabilization chambers and real-time motion tracking algorithms [16]. Fluorescence detection employs standard fluorescein filter sets with excitation at 495 nanometers and emission collection at 515 nanometers, compatible with most confocal and multiphoton microscopy systems [9] [17].

Zebrafish Embryo Developmental Studies

Zebrafish embryo investigations represent a particularly innovative application of diaminofluorofluorescein diacetate imaging, providing insights into nitric oxide function during vertebrate development [18] [19] [20] [21]. Live staining protocols involve immersion of embryos in diaminofluorofluorescein diacetate solutions followed by fluorescence microscopy to identify nitric oxide-producing regions [21].

Recent comprehensive analysis reveals that diaminofluorofluorescein diacetate staining in zebrafish embryos predominantly localizes to extracellular matrices rather than intracellular compartments, even with shortened incubation periods [19] [22]. Fluorescent signals appear consistently in bone and tooth matrices, notochord sheaths, and bulbus arteriosus, with staining patterns independent of tissue mineralization status [19]. These findings suggest that while diaminofluorofluorescein diacetate effectively identifies sites of active bone formation, it may not directly reflect intracellular nitric oxide production in the zebrafish model [19] [22].

Technical Innovations and Temporal Resolution

Contemporary imaging systems have achieved remarkable temporal resolution for nitric oxide detection. Neural cell studies demonstrate rapid fluorescence increases within 30-second intervals following stimulation, enabling real-time monitoring of nitric oxide synthase activation [23] [24]. Hippocampal slice preparations reveal oxygen-concentration-dependent nitric oxide production patterns, with marked enhancement during reperfusion following ischemic conditions [24].

| Application | Spatial Resolution | Temporal Resolution | Key Findings |

|---|---|---|---|

| Zebrafish embryos | Cellular level | Real-time developmental tracking | Bone formation centers identified |

| Hippocampal slices | Single neuron | 30-second intervals | CA1 region NO production mapped |

| Intravital microscopy | Subcellular | Video rate (50-100 fps) | Angiogenesis-associated NO detected |

| Neural cell imaging | High spatial-temporal | Real-time monitoring | Rapid NO increases with stimulation |

High-Resolution Spatial Mapping in Neuronal Networks and Platelet Aggregation Assays

High-resolution spatial mapping applications of diaminofluorofluorescein have provided unprecedented insights into the heterogeneous distribution of nitric oxide production within complex biological systems. These methodologies enable precise localization of nitric oxide-generating cells and quantitative analysis of spatial patterns in both neuronal networks and hemostatic processes.

Neuronal Network Spatial Distribution Analysis

Detailed mapping studies in rat brain tissue preparations reveal distinct regional patterns of nitric oxide production using diaminofluorofluorescein fluorescence [24] [25]. Hippocampal preparations demonstrate predominant nitric oxide synthase activity within the CA1 pyramidal cell layer, with additional signals detected in the molecular layer of the dentate gyrus and hilar regions [24]. The lateral tegmental nucleus, dorsal raphe nucleus, and periaqueductal grey matter exhibit characteristic scattered distributions of nitric oxide-producing neurons [25].

Subcellular resolution analysis indicates that diaminofluorofluorescein fluorescence appears as punctate signals within neuronal cytoplasm, suggesting association with specific subcellular organelles including endoplasmic reticulum and nuclear envelope structures [25]. This spatial distribution pattern aligns with known nitric oxide synthase localization and supports the specificity of diaminofluorofluorescein detection for enzymatically generated nitric oxide.

Single-Cell Resolution Methodology

Advanced microscopic techniques enable single-neuron analysis of nitric oxide production using diaminofluorofluorescein. Capillary electrophoresis coupled with laser-induced fluorescence detection provides quantitative measurement of nitric oxide in individual neurons, achieving separation of diaminofluorofluorescein reaction products from potential interfering compounds [26]. This methodology incorporates ascorbate oxidase treatment to eliminate confounding effects of ascorbic acid on diaminofluorofluorescein quantification [26].

The technique successfully detects significant nitric oxide levels in nitric oxide synthase-containing buccal neurons from Lymnaea stagnalis and mouth area homogenates from Aplysia californica, demonstrating broad applicability across diverse neuronal preparations [26].

Platelet Aggregation Spatial Analysis

Platelet aggregation assays utilizing diaminofluorofluorescein provide unique insights into nitric oxide dynamics during hemostatic processes [27] [28]. Digital holographic microscopy enables three-dimensional morphometric analysis of platelet aggregates while monitoring nitric oxide production through diaminofluorofluorescein fluorescence [27]. This approach quantifies aggregate surface area, height, and volume parameters with nanometer-scale precision.

Experimental protocols employ controlled shear stress conditions (100 s⁻¹) applied for defined time periods (20-300 seconds) to simulate physiological hemodynamic environments [27]. Quantitative analysis reveals that platelet aggregate volumes decrease from 4.50 ± 0.015 cubic micrometers to 3.74 ± 0.015 cubic micrometers with prolonged shear exposure, indicating dynamic remodeling processes [27].

Advanced Spatial Mapping Technologies

Contemporary methodologies integrate multiple imaging modalities for comprehensive spatial analysis. Light transmission aggregometry coupled with diaminofluorofluorescein detection enables simultaneous monitoring of platelet functional responses and nitric oxide generation [28]. The technique demonstrates correlation between nitric oxide bioavailability and platelet aggregation inhibition, supporting the regulatory role of nitric oxide in hemostatic balance [29].

| System | Spatial Resolution | Detection Method | Key Findings |

|---|---|---|---|

| Neuronal networks | Single neuron | Fluorescence microscopy | Regional NO distribution patterns |

| Hippocampal slices | Subcellular | Confocal imaging | CA1-specific NO production |

| Platelet aggregates | 3D morphometric | Digital holography | Dynamic volume changes |

| Single cells | Subcellular organelles | Laser-induced fluorescence | Organelle-specific localization |

Quantitative Performance Metrics

High-resolution applications achieve exceptional sensitivity thresholds enabling detection of physiologically relevant nitric oxide concentrations. Microplate-based assays demonstrate linear detection ranges from 1-10 nanomolar with detection limits reaching 0.897 nanomolar [30] [31]. These performance characteristics support investigation of both basal nitric oxide production and stimulus-induced responses across diverse experimental systems.